Physicochemical Profiling and Experimental Methodologies for[2-(Methoxymethyl)oxan-2-yl]methanol: A Technical Guide for Drug Discovery
Physicochemical Profiling and Experimental Methodologies for[2-(Methoxymethyl)oxan-2-yl]methanol: A Technical Guide for Drug Discovery
Executive Summary & Strategic Context
In modern medicinal chemistry, the historical over-reliance on planar, aromatic scaffolds has contributed to high attrition rates in clinical development, primarily due to poor aqueous solubility and off-target promiscuity. [2-(Methoxymethyl)oxan-2-yl]methanol (CAS: 264891-16-9) represents a paradigm shift in Fragment-Based Drug Discovery (FBDD). As a highly saturated, gem-disubstituted tetrahydropyran (oxane) derivative, it serves as a premium sp3 -rich building block.
The foundational "Escape from Flatland" theory, pioneered by Lovering et al., postulates that increasing the three-dimensionality of drug candidates—quantified by the fraction of sp3 -hybridized carbons ( Fsp3 )—directly correlates with improved clinical success rates 1[1]. With an Fsp3 of 1.0 (fully saturated), [2-(Methoxymethyl)oxan-2-yl]methanol provides a rigid, stereochemically defined vector for structural elaboration, offering an ideal starting point for developing highly selective, soluble, and metabolically stable therapeutics.
In Silico & Structural Physicochemical Profiling
Before initiating empirical assays, establishing a baseline physicochemical profile is critical for guiding experimental design. The gem-disubstitution at the C2 position of the oxane ring restricts conformational flexibility, which minimizes the entropic penalty upon target binding while maintaining excellent polarity.
Table 1: Physicochemical Properties of [2-(Methoxymethyl)oxan-2-yl]methanol
| Property | Value | Method / Source |
| CAS Number | 264891-16-9 | Sigma-Aldrich |
| Molecular Formula | C8H16O3 | Structural Analysis |
| Molecular Weight | 160.21 g/mol | Calculated |
| Fsp3 (Fraction sp3 ) | 1.00 | Calculated (8/8 carbons) |
| Hydrogen Bond Donors | 1 | Structural Analysis (-OH) |
| Hydrogen Bond Acceptors | 3 | Structural Analysis (3x Oxygen) |
| Topological Polar Surface Area | 48.38 Ų | In Silico Estimation |
| Rotatable Bonds | 3 | Structural Analysis |
Experimental Determination of Key Physicochemical Parameters
As a Senior Application Scientist, I emphasize that computational predictions must be empirically validated. The following self-validating protocols are designed to eliminate artifacts commonly encountered in early-stage screening.
Thermodynamic Aqueous Solubility (Shake-Flask Method)
Causality & Logic: Kinetic solubility assays, which rely on diluting DMSO stock solutions into aqueous buffers, frequently overestimate solubility due to the formation of supersaturated states. To accurately assess the compound's suitability for oral formulation, we must determine its thermodynamic solubility 2[2]. This method measures the true equilibrium between the solid crystal lattice and the aqueous phase. The mandatory presence of excess solid at the end of the incubation serves as a self-validating checkpoint; if no solid remains, equilibrium cannot be guaranteed, and the assay must be repeated with a higher API load.
Protocol:
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Sample Preparation: Weigh approximately 10 mg of solid[2-(Methoxymethyl)oxan-2-yl]methanol into a high-recovery glass vial.
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Solvent Addition: Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).
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Equilibration: Seal the vial and incubate on an orbital shaker (300 rpm) at 37 °C for 48 to 72 hours. Note: This extended duration provides the necessary kinetic energy to overcome the activation barrier of crystal lattice dissolution.
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Validation Check: Visually inspect the vial. The presence of undissolved solid confirms that the solution is saturated.
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Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.
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Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove sub-visible particulates.
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Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a meticulously prepared standard curve to determine the exact equilibrium concentration.
Caption: Workflow for thermodynamic equilibrium solubility determination.
Lipophilicity (LogD at pH 7.4) via Shake-Flask Method
Causality & Logic: While algorithms can estimate cLogP, they often fail to accurately model the complex hydrogen-bonding networks and solvation dynamics of heavily oxygenated, gem-disubstituted heterocycles. Therefore, empirical determination using the OECD Test Guideline 107 shake-flask method is the gold standard 3[3]. We utilize n-octanol because its amphiphilic nature closely mimics the phospholipid bilayer of biological membranes. By testing multiple volume ratios, the system self-validates the partitioning consistency.
Protocol:
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Pre-saturation: Stir n-octanol and PBS (pH 7.4) together for 24 hours, then separate the phases. This prevents volume shifts during the actual assay.
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Stock Preparation: Dissolve the compound in the pre-saturated PBS to a known concentration (e.g., 100 µM).
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Partitioning: Combine the aqueous stock with pre-saturated n-octanol in glass vials at three different volume ratios (1:1, 1:2, and 2:1).
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Agitation: Mechanically shake the vials at 25 °C for 1 hour to achieve thermodynamic partitioning equilibrium.
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Separation: Centrifuge at 2,000 x g for 10 minutes to ensure a sharp phase boundary.
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Sampling & Analysis: Carefully sample both phases using separate syringes to avoid cross-contamination. Quantify the concentration in each phase via LC-MS/MS.
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Calculation: Calculate LogD = log10 ([Octanol]/[Aqueous]). Consistent values across the three ratios validate the assay's integrity.
Metabolic Stability and Reactivity Profiling
Causality & Logic: The oxane core is generally resistant to metabolism, but the methoxymethyl ether moiety represents a classic structural liability for CYP450-mediated O-dealkylation. Conducting a Human Liver Microsome (HLM) stability assay early in the pipeline identifies the intrinsic clearance ( CLint ) rate. The inclusion of a minus-NADPH control is a critical self-validating step: it differentiates true CYP-mediated metabolism from chemical instability or degradation by non-CYP enzymes.
Protocol (Microsomal Clearance):
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Incubation Mixture: Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled HLMs.
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Pre-incubation: Incubate the mixture at 37 °C for 5 minutes to reach thermal equilibrium.
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Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450 activity. (Simultaneously run a parallel control substituting NADPH with buffer).
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Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.
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Quenching: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing a known internal standard.
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Protein Precipitation: Centrifuge the quenched samples at 4,000 x g for 15 minutes.
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Analysis: Analyze the supernatant via LC-MS/MS to plot the decay curve of the parent compound, allowing for the calculation of half-life ( t1/2 ) and CLint .
Applications in Fragment-Based Drug Discovery (FBDD)
[2-(Methoxymethyl)oxan-2-yl]methanol is not an end-product but a strategic starting point. Its high Fsp3 character and multiple hydrogen-bonding vectors make it an ideal candidate for fragment libraries screened via Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR). Once a low-affinity hit is identified, the distinct vectors provided by the hydroxymethyl and methoxymethyl groups allow for rapid, structure-guided elaboration into high-affinity lead compounds.
Caption: Integration of sp3-rich fragments into FBDD pipelines.
References
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Journal of Medicinal Chemistry - ACS Publications. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". URL:[Link]
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Umwelt-online.de. "OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995)". URL:[Link]
